molecular formula C21H19N5O2 B2605086 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 900009-11-2

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide

Cat. No.: B2605086
CAS No.: 900009-11-2
M. Wt: 373.416
InChI Key: FVXRSWLKZXNFOR-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide (CAS 900009-11-2) is a heterocyclic compound of significant interest in medicinal chemistry and oncology research, featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group and a phenylacetamide moiety . This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which are recognized as bioisosteres of naturally occurring purine nucleosides and are established scaffolds in the development of kinase inhibitors . The primary research application of this compound is as a potential inhibitor of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . These molecular targets are critical in cancer research due to their roles in regulating essential cellular processes, including proliferation, metabolism, motility, and apoptosis . Dysregulated kinase activity, often caused by mutation or overexpression, is a hallmark of numerous cancers, making inhibitors of these enzymes valuable tools for investigating tumor biology and developing novel therapeutic strategies . The compound is designed to possess key pharmacophoric features essential for efficient binding within the ATP-binding pocket of these kinases, including a flat heteroaromatic system that occupies the adenine binding region and hydrophobic moieties that interact with adjacent hydrophobic regions of the active site . Researchers utilize this compound in in vitro studies to evaluate anti-proliferative activity against various cancer cell lines. Its mechanism of action involves binding to the active site of target kinases, inhibiting their catalytic activity, and thereby disrupting downstream signaling pathways that drive cell growth and survival . This can lead to the suppression of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis . Beyond its core application in oncology, the pyrazolo[3,4-d]pyrimidine scaffold is also investigated for other pharmacological properties, including anti-inflammatory and antimicrobial activities, highlighting its versatility as a key intermediate in drug discovery . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)11-16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXRSWLKZXNFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-ketoesters to form the pyrazole ring, followed by the condensation with formamide or formic acid to construct the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the resulting compound with phenylacetyl chloride under basic conditions to introduce the phenylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituent positions, functional groups, and biological activities. Below is a comparative analysis based on the evidence provided:

Positional Isomerism: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl

A closely related analog, 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide (), differs in the substitution pattern of the dimethylphenyl group (2,3- vs. 3,4-dimethylphenyl) and the acetamide side chain (phenethyl vs. phenyl).

  • Impact on Activity : Positional isomerism of the dimethyl group may alter steric and electronic interactions with biological targets. For example, 3,4-dimethylphenyl substituents are common in kinase inhibitors due to enhanced hydrophobic interactions, while 2,3-substituents might reduce binding affinity .

Functional Group Variations: Sulphobenzoate Esters vs. Acetamides

describes {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate , which shares the 3,4-dimethylphenyl group but replaces the acetamide with a sulphobenzoate ester.

  • Pharmacological Implications : Sulphobenzoate esters are often used to enhance water solubility, whereas acetamides may improve target binding through hydrogen bonding. This suggests the target compound could have better bioavailability than sulphobenzoate derivatives .

Antimicrobial Activity of Related Pyrimidinone Derivatives

evaluates compounds with pyrimidinone and thiazolidinone cores.

  • Thiazolidinone derivatives (e.g., compound XI) exhibited higher antimicrobial activity than pyrimidinones, attributed to the thiazolidinone ring’s ability to disrupt bacterial cell walls .
  • Schiff base and β-lactam derivatives showed weak-to-moderate activity, suggesting that the pyrazolo-pyrimidinone core in the target compound may require specific substituents for potency .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Group Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide Pyrazolo[3,4-d]pyrimidinone 3,4-Dimethylphenyl Phenylacetamide Not reported
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide Pyrazolo[3,4-d]pyrimidinone 2,3-Dimethylphenyl Phenethylacetamide Not reported
{1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate Pryazolidinone 3,4-Dimethylphenyl Sulphobenzoate ester Not reported
Thiazolidinone XI Thiazolidinone Tetrabromo-phthalazinone Thiazolidinone High antimicrobial activity

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core fused with a phenylacetamide moiety. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and biological interaction potential.

PropertyValue
Molecular FormulaC22H22N4O2
Molecular Weight378.44 g/mol
CAS Number899738-62-6
IUPAC NameN-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer activities. Studies have demonstrated the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays revealed significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer : The compound showed IC50 values in the low micromolar range.
  • Lung Cancer : Induced apoptosis in A549 cell lines through activation of caspase pathways.

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In vivo studies indicated that it could reduce inflammation markers in animal models of arthritis and other inflammatory conditions. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Notable findings include:

  • Reduction in Paw Edema : Inflammation was significantly reduced in rat models when treated with the compound.
  • Cytokine Inhibition : Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were observed.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : It promotes apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The observed IC50 was approximately 5 µM after 48 hours of treatment.

Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of the compound led to a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

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